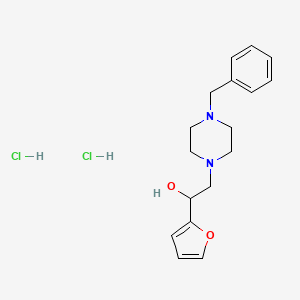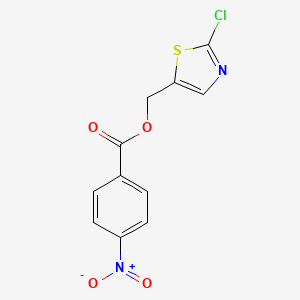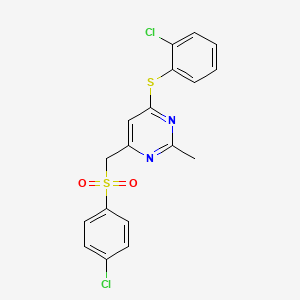
4-((2-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various groups including a 2-chlorophenyl group, a 4-chlorophenyl group, a sulfanyl group, a sulfonyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (phenyl groups) and heteroatoms (sulfur and nitrogen). The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to have low solubility in water due to the presence of multiple aromatic rings. It might also have a relatively high boiling point due to the size and complexity of the molecule .Scientific Research Applications
Synthesis and Crystal Structure Analysis
A study by Stolarczyk et al. (2018) presented the synthesis of novel 4-thiopyrimidine derivatives, characterized by various sulfur-containing substituents, and their crystal structure analysis. The research highlighted the influence of substituents on the molecular conformation and intermolecular interactions, providing insights into the structural diversity of sulfur-containing pyrimidines (Stolarczyk et al., 2018).
Antiviral Activity
Another line of research explored the antiviral properties of sulfur-substituted pyrimidines. Holý et al. (2002) investigated a range of 6-hydroxypyrimidines modified with sulfur-containing groups, demonstrating their efficacy against various herpes and retroviruses. This study provides a basis for the development of new antiviral agents based on sulfur-modified pyrimidine structures (Holý et al., 2002).
Hydrogen Bonding and Molecular Interactions
The research on pyrimethaminium salts by Balasubramani et al. (2007) focused on the hydrogen-bonding patterns and molecular interactions involving sulfur-containing pyrimidines. Their findings contribute to a deeper understanding of the molecular recognition processes that are crucial for drug design and material science applications (Balasubramani et al., 2007).
Fungicidal Activity
Erkin et al. (2016) synthesized sulfur-containing pyrimidine derivatives and evaluated their fungicidal activity. The study highlights the potential of these compounds as bioactive agents in agricultural applications, providing a foundation for the development of new fungicides (Erkin et al., 2016).
Material Science Applications
Research on transparent aromatic polyimides by Tapaswi et al. (2015) involved the synthesis of sulfur-containing benzidines as precursors. This study underscores the relevance of sulfur-modified pyrimidines in the development of high-performance materials with advanced optical properties (Tapaswi et al., 2015).
Mechanism of Action
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of the pyrimidine ring, which is a key component of many bioactive compounds .
properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c1-12-21-14(11-26(23,24)15-8-6-13(19)7-9-15)10-18(22-12)25-17-5-3-2-4-16(17)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZQJKUDEDUSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2997562.png)
![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)
![3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2997567.png)

![[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B2997571.png)
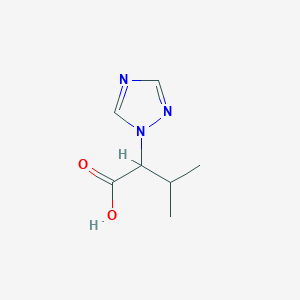
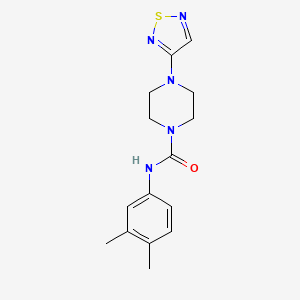
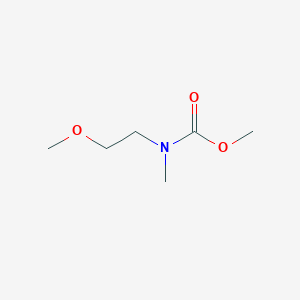
![1-[(3S,10R,13S)-3-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2997577.png)
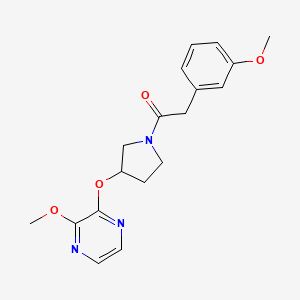
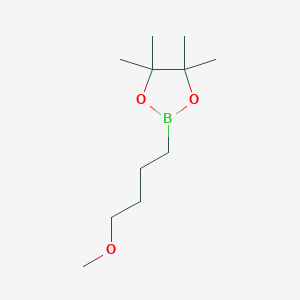
![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)
